Dioleoylphosphatidylglycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62700-69-0 |

|---|---|

Molecular Formula |

C42H79O10P |

Molecular Weight |

775.0 g/mol |

IUPAC Name |

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |

InChI Key |

DSNRWDQKZIEDDB-GCMPNPAFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of Dioleoylphosphatidylglycerol?

An In-depth Technical Guide to the Physicochemical Properties of Dioleoylphosphatidylglycerol (DOPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG) is an anionic, unsaturated phospholipid that serves as a critical component in various biological and biotechnological applications. Structurally, it consists of a glycerol backbone to which two oleic acid chains are esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup is attached at the sn-3 position.[1] The presence of a cis double bond in each of the 18-carbon oleoyl chains introduces a significant kink, influencing the packing of the lipid in bilayer systems.[2] Its anionic nature at physiological pH, conferred by the phosphate group, makes it a key ingredient in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where it can modulate surface charge and interaction with biological molecules.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of DOPG, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and workflows.

Core Physicochemical Properties of DOPG

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C42H79O10P | [5][6] |

| C42H78NaO10P (Sodium Salt) | [1][3] | |

| Molecular Weight | 775.04 g/mol | [5][6][7] |

| 797.04 g/mol (Sodium Salt) | [3] | |

| CAS Number | 62700-69-0 | [5][6] |

| 67254-28-8 (Sodium Salt) | [1][3] | |

| Appearance | Crystalline solid | [8] |

| Phase Transition Temp (Tm) | -18 °C | [9][10] |

| Solubility | Chloroform: 2 mg/ml | [8] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

Detailed Elucidation of Properties

Molecular Structure

DOPG is an amphipathic molecule with a distinct polar headgroup and two nonpolar hydrocarbon tails.[11]

-

Glycerol Backbone: A central three-carbon molecule that links the headgroup and the fatty acid tails.[11]

-

Oleic Acid Tails: Two 18-carbon fatty acid chains, each containing a single cis double bond between carbons 9 and 10 (18:1).[1] These unsaturated tails prevent tight packing, leading to a more fluid membrane structure.[2]

-

Phosphoglycerol Headgroup: Composed of a phosphate group linked to a second glycerol molecule.[12][13] This headgroup is negatively charged at neutral pH, making DOPG an anionic phospholipid.[3]

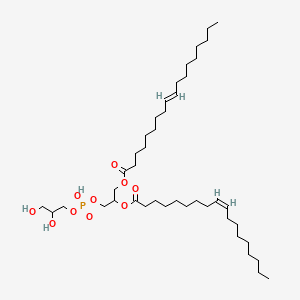

Caption: Structural components of the DOPG molecule.

Phase Behavior

The phase transition temperature (Tm) is the temperature at which a lipid transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.[2] DOPG has a very low Tm of -18°C, which is significantly below physiological temperature.[9][10] This is a direct consequence of the two unsaturated oleoyl chains, whose kinks disrupt the orderly packing of the acyl chains.[2] As a result, membranes containing DOPG are in a fluid state under typical biological conditions, which is essential for the function of embedded proteins and for membrane fusion and fission events.

Aggregation in Aqueous Media

Solubility and Handling

DOPG is soluble in organic solvents like chloroform but is insoluble in water, where it spontaneously forms lipid bilayers.[8] For experimental use, DOPG is typically stored as a solid or in an organic solvent at -20°C to prevent degradation.[1]

Applications in Research and Drug Development

Lipid Bilayers and Membrane Modeling

DOPG is frequently used to create artificial membranes and liposomes that mimic the charge and fluidity of biological membranes.[1] Its negative charge is crucial for studying the interactions between proteins and anionic lipid surfaces. For instance, the binding of peripheral proteins like cytochrome c to membranes is influenced by the presence of anionic lipids such as DOPG.[15]

Drug Delivery Systems

The anionic nature of DOPG is leveraged in the design of liposomal drug delivery systems.[3] Negatively charged liposomes formulated with DOPG have demonstrated high loading capacity and encapsulation efficiency for certain molecules, such as Peptide Nucleic Acids (PNAs).[3] Furthermore, the inclusion of DOPG can influence the stability and cellular uptake of liposomes.[4][16]

Involvement in Cellular Signaling

DOPG is not merely a structural component; it also participates in cellular signaling. It has been identified as a naturally occurring phospholipid that can be produced by the combined action of aquaporin 3 (AQP3) and phospholipase D2 (PLD2).[5] Notably, DOPG can inhibit the production of inflammatory mediators by macrophages in response to the activation of Toll-like receptor 2 (TLR2) by heat shock protein B4 (HSPB4).[5]

Caption: DOPG's role in inhibiting the TLR2 signaling pathway.

Experimental Protocols

Determination of Vesicle Formation Concentration (Analogous to CMC)

This method uses light scattering to determine the concentration at which lipid vesicles begin to form.[14]

Principle: Lipid monomers do not scatter light significantly, whereas the formation of larger aggregates (vesicles) causes a sharp increase in light scattering.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock suspension of DOPG (e.g., 0.1 mM) in a suitable buffer by hydration of a dry lipid film, followed by sonication or extrusion to create unilamellar vesicles.

-

Serial Dilution: Perform a series of twofold dilutions of the stock suspension.

-

Measurement: Using a fluorometer or a spectrophotometer, measure the light scattering intensity at a wavelength where the lipid does not absorb (e.g., 500 nm). For a fluorometer, set the excitation and emission wavelengths to 500 nm.[14]

-

Data Analysis: Plot the light scattering intensity against the lipid concentration. The concentration at which a sharp increase in scattering is observed corresponds to the point of vesicle formation.

Caption: Workflow for determining vesicle formation concentration.

Quantification of Lipids using Sulfo-Phospho-Vanillin (SPV) Assay

This colorimetric method measures the total amount of unsaturated lipids in a sample.[17]

Principle: Unsaturated fatty acids react with concentrated sulfuric acid. The resulting carbonium ion, in the presence of phospho-vanillin, produces a pink-colored complex. The intensity of the color is proportional to the lipid concentration.[17]

Methodology:

-

Sample Preparation: Place the lipid sample in a glass tube and evaporate any solvent.

-

Acid Digestion: Add concentrated sulfuric acid to the sample and heat at 100°C for 10 minutes. Cool the sample on ice.

-

Color Development: Add the phospho-vanillin reagent to the tube and incubate at 37°C for 15 minutes.

-

Measurement: Measure the absorbance of the pink solution using a plate reader or spectrophotometer at approximately 530 nm.

-

Quantification: Determine the lipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of a reference lipid (e.g., oleic acid).

Analysis of Lipid Purity and Composition

Various chromatographic techniques are employed to analyze lipid samples.[18]

-

Thin Layer Chromatography (TLC): Used to separate different lipid classes (e.g., phospholipids, triacylglycerols). A small amount of the lipid sample is spotted on a TLC plate, which is then developed in a solvent system. The separated lipids are visualized using appropriate stains.[18]

-

Gas Chromatography (GC): Used to determine the fatty acid composition of a lipid sample. Lipids are first transesterified to form volatile fatty acid methyl esters (FAMEs), which are then separated and quantified by GC.[19]

-

Mass Spectrometry (MS): A highly sensitive technique used for the identification and quantification of a vast number of lipid species. It is often coupled with a separation technique like liquid chromatography (LC-MS).[17][19]

References

- 1. DOPG, 67254-28-8 | BroadPharm [broadpharm.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medkoo.com [medkoo.com]

- 4. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol | C42H79O10P | CID 11846228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dioleoyl phosphatidylglycerol | C42H79O10P | CID 13921353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. shaker.umh.es [shaker.umh.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. Phospholipid headgroup dynamics in DOPG-d5-cytochrome c complexes as revealed by 2H and 31P NMR: the effects of a peripheral protein on collective lipid fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cellgs.com [cellgs.com]

- 18. ANALYSIS OF LIPIDS [people.umass.edu]

- 19. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to Dioleoylphosphatidylglycerol (DOPG): Structure, Function, and Interaction within Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. Comprised of a glycerol backbone, two oleic acid chains, a phosphate group, and a glycerol headgroup, DOPG's unique properties influence membrane fluidity, charge, and the activity of membrane-associated proteins.[1][2][3][4] This technical guide provides a comprehensive overview of DOPG, focusing on its molecular structure, its role in membrane biophysics, and its interactions with membrane proteins, with a special focus on the channel-forming peptide alamethicin.

Molecular Structure and Physicochemical Properties of DOPG

DOPG is characterized by its C18:1 monounsaturated fatty acid chains, which introduce a kink in the acyl chain, and its negatively charged phosphoglycerol headgroup.[2][4] These features are fundamental to its behavior in aqueous environments, where it self-assembles into lipid bilayers, the primary structure of cell membranes.[5]

Structural Details

The headgroup of DOPG consists of a glycerol molecule attached to the phosphate group, rendering it anionic at physiological pH.[1][3][4] The two oleoyl (18:1) acyl chains are attached to the sn-1 and sn-2 positions of the glycerol backbone.[5] The cis-double bond in each oleic acid chain creates a significant bend, which prevents tight packing of the lipid molecules within the membrane.

Physicochemical Properties of DOPG-Containing Membranes

The biophysical properties of membranes containing DOPG are critical to their biological function. These properties are influenced by factors such as temperature, ionic strength, and the presence of other lipids and proteins.

| Property | Value | Experimental Condition | Reference |

| Area per Lipid (Ų) | 70.25 ± 0.05 | DOPC:DOPG (7:3 molar ratio), Molecular Dynamics Simulation | [6] |

| 67.4 ± 1 | Pure DOPG bilayer at 30°C, X-ray and Neutron Scattering | [7] | |

| Bilayer Thickness (Å) | 36.7 ± 0.7 | POPG bilayer, X-ray and Neutron Scattering | [8] |

| ~38 | DOPC:DOPG bilayer, Electron Density Profile from MD Simulation | [6] | |

| Hydrocarbon Thickness (Å) | 27.9 ± 0.6 | POPG bilayer, X-ray and Neutron Scattering | [8] |

Functional Roles of DOPG in Cell Membranes

DOPG's anionic nature and specific biophysical properties contribute to a wide range of functions within cell membranes, from influencing the activity of membrane proteins to participating in dynamic membrane processes.

Interaction with Membrane Proteins

The negative charge of DOPG facilitates electrostatic interactions with positively charged amino acid residues in membrane proteins, influencing their localization, conformation, and function.[1] This is particularly important for the proper functioning of various G protein-coupled receptors (GPCRs) and other integral membrane proteins.[1][9][10] Anionic lipids like DOPG can stabilize specific conformational states of GPCRs, thereby modulating their signaling activity.[1]

Role in Bacterial Membranes

Bacterial membranes are often enriched in anionic phospholipids like phosphatidylglycerol.[11][12] The presence of DOPG contributes to the overall negative charge of the bacterial cell surface, which is important for interactions with the environment and for the activity of antimicrobial peptides.[11][13] The stability of bacterial membranes is also enhanced by the presence of PGs due to increased inter-lipid hydrogen bonding.[11]

Influence on Membrane Fusion and Curvature

DOPG can influence dynamic membrane processes such as membrane fusion and curvature. While DOPG vesicles themselves may not readily fuse with each other, the presence of anionic lipids can be a critical factor in fusion events mediated by specific proteins and cations.[14][15][16] DOPG has a cylindrical shape, which favors the formation of flat bilayers.[17] However, its presence can influence the lateral pressure profile of the membrane, which in turn can affect the energetics of membrane bending and the recruitment of curvature-sensing proteins.[18][19]

Experimental Methodologies

A variety of experimental techniques are employed to study the structure and function of DOPG in model membranes.

Preparation of DOPG-Containing Liposomes by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) of a defined size using the extrusion method.

Materials:

-

DOPG and other desired lipids (e.g., DOPC) in chloroform

-

Glass round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas stream

-

Vacuum pump

-

Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

-

Water bath or heating block

-

Mini-extruder apparatus

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

-

Syringes

Protocol:

-

Lipid Film Formation:

-

Add the desired amounts of lipid solutions to a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a gentle stream of nitrogen or argon, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the dried lipid film. The volume depends on the desired final lipid concentration.

-

Hydrate the lipid film by vortexing the flask for several minutes. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature of all lipids in the mixture.

-

-

Freeze-Thaw Cycles:

-

To increase the encapsulation efficiency and create more unilamellar vesicles, subject the lipid suspension to 5-10 freeze-thaw cycles.

-

Freeze the suspension in liquid nitrogen until it is completely frozen, then thaw it in a warm water bath.

-

-

Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the lipid phase transition temperature.

-

Load the lipid suspension into one of the syringes.

-

Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process results in a homogenous population of LUVs with a diameter close to the pore size of the membrane.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

-

Reconstitution of Membrane Proteins into DOPG Vesicles

This protocol outlines a general method for incorporating a purified membrane protein into pre-formed DOPG liposomes.

Materials:

-

Purified membrane protein in a detergent solution (e.g., Triton X-100, octyl glucoside)

-

Prepared DOPG or DOPG-containing liposomes

-

Bio-Beads or dialysis membrane for detergent removal

-

Buffer for reconstitution

Protocol:

-

Detergent Solubilization of Liposomes:

-

Add detergent to the liposome suspension to a concentration that leads to vesicle saturation or solubilization. The optimal detergent-to-lipid ratio needs to be determined empirically.

-

-

Protein Addition:

-

Add the purified membrane protein to the detergent-lipid mixture. The protein-to-lipid ratio should be optimized for the specific protein and experiment.

-

Incubate the mixture for a specific time (e.g., 30-60 minutes) at a suitable temperature to allow for the protein to interact with the lipid-detergent micelles.

-

-

Detergent Removal:

-

Remove the detergent slowly to allow for the formation of proteoliposomes. This can be achieved by:

-

Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 24-48 hours with several buffer changes.

-

Adsorption: Add Bio-Beads to the mixture and incubate with gentle agitation. The Bio-Beads will adsorb the detergent.

-

-

-

Purification of Proteoliposomes:

-

Separate the proteoliposomes from unincorporated protein and residual detergent using methods like size exclusion chromatography or density gradient centrifugation.

-

-

Characterization:

-

Characterize the proteoliposomes for protein incorporation efficiency, orientation, and functionality.

-

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

This protocol describes how to measure membrane fluidity using the fluorescent probe Laurdan, which exhibits a spectral shift depending on the polarity of its environment in the membrane.

Materials:

-

Laurdan stock solution in a suitable solvent (e.g., ethanol or DMSO)

-

Liposome or proteoliposome suspension

-

Fluorescence spectrophotometer

Protocol:

-

Laurdan Labeling:

-

Add a small volume of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

-

Incubate the mixture in the dark for at least 30 minutes at room temperature to allow the probe to incorporate into the membranes.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrophotometer to 350 nm.

-

Record the emission spectrum from 400 nm to 550 nm.

-

Measure the fluorescence intensity at the emission maxima of Laurdan in the gel phase (around 440 nm) and the liquid-crystalline phase (around 490-500 nm).

-

-

Calculation of Generalized Polarization (GP):

-

Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more disordered (more fluid) membrane.

-

Case Study: DOPG Interaction with the Channel-Forming Peptide Alamethicin

Alamethicin is a well-studied, voltage-gated, channel-forming peptide antibiotic.[13][20] Its interaction with and function within lipid bilayers is highly dependent on the properties of the membrane, including the presence of anionic lipids like DOPG.

Alamethicin Structure and Channel Formation

Alamethicin is a 20-amino acid peptide that adopts an α-helical conformation in membranes.[2][14][18] It forms channels by aggregating into a "barrel-stave" structure, where multiple peptide monomers assemble to form a water-filled pore.[14][18] The number of monomers in the channel determines its conductance level.[14]

Influence of DOPG on Alamethicin Activity

The presence of DOPG in the membrane can significantly influence the activity of alamethicin. The negative surface charge of DOPG-containing membranes can affect the local concentration of ions and the transmembrane voltage profile, thereby modulating the voltage-gating of the alamethicin channel.[21] While alamethicin can form channels in neutral lipids like DOPC, the presence of negatively charged lipids can alter the probability of different conductance states.[3][22]

DOPG in Drug Development and Delivery

The unique properties of DOPG make it a valuable component in drug delivery systems, particularly in liposomal formulations.[5][6][21]

Liposomal Drug Carriers

The inclusion of DOPG in liposomes can enhance their stability and influence their interaction with target cells.[21] The negative charge imparted by DOPG can prevent aggregation of liposomes and can be used to target specific tissues or cells. Furthermore, the fluidity of DOPG-containing membranes can be tailored to control the release of encapsulated drugs.[21]

Gene Delivery

Cationic liposomes are widely used for gene delivery. While DOPG itself is anionic, it can be incorporated into cationic lipid formulations to modulate the overall charge and biophysical properties of the lipoplexes, potentially improving transfection efficiency and reducing toxicity.

Conclusion

This compound is a phospholipid with significant implications for the structure and function of cell membranes. Its anionic nature and the unsaturation in its acyl chains contribute to unique biophysical properties that influence membrane fluidity, charge, and the behavior of membrane-associated proteins. A thorough understanding of DOPG's properties and interactions is essential for researchers in membrane biology, biophysics, and for the rational design of advanced drug delivery systems. The continued investigation into the intricate roles of lipids like DOPG will undoubtedly unveil further complexities of cellular function and open new avenues for therapeutic intervention.

References

- 1. Interaction of Alamethicin Pores in DMPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probability of alamethicin conductance states varies with nonlamellar tendency of bilayer phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Reversed" alamethicin conductance in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Tracking Global and Local Changes in Membrane Fluidity Through Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alamethicin - Wikipedia [en.wikipedia.org]

- 14. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 16. Alamethicin. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure of Magainin and Alamethicin in Model Membranes Studied by X-Ray Reflectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alamethicin aggregation in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Alamethicin channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Natural Sources and Extraction of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic glycerophospholipid that plays a crucial role in the structure and function of biological membranes. While commercially available in high purity through synthetic routes, understanding its natural origins and the methodologies for its extraction provides valuable context for its biological significance and potential applications. This technical guide offers an in-depth exploration of the natural sources of phosphatidylglycerols (PGs), including DOPG, and details the experimental protocols for their extraction and purification.

Natural Sources of Phosphatidylglycerol (PG)

Phosphatidylglycerol is a ubiquitous component of cellular membranes, although its abundance varies significantly across different domains of life. DOPG, a specific molecular species of PG with two oleic acid acyl chains, is not typically found in high concentrations as a singular entity in natural sources. Instead, natural PG consists of a heterogeneous mixture of acyl chains.

Bacterial Membranes

Bacteria are a rich source of PG, where it is a major anionic phospholipid in both Gram-positive and Gram-negative species. In Escherichia coli, PG can constitute between 5% and 20% of the total phospholipid content, playing vital roles in protein translocation and the initiation of DNA replication.[1] The fatty acid composition of bacterial PG is diverse and dependent on the bacterial species and growth conditions.

Plant Thylakoid Membranes

In the plant kingdom, PG is a key component of photosynthetic membranes, specifically the thylakoid membranes within chloroplasts.[2][3][4] It is essential for the proper assembly and function of the photosynthetic apparatus.[5][6] Typically, PG accounts for approximately 10% of the total lipids in thylakoids.[3] The acyl chains of plant PG are often polyunsaturated.[7]

Mammalian Tissues

In mammals, PG is generally a minor phospholipid component.[5][6] However, it is a critical constituent of pulmonary surfactant, where it is involved in reducing surface tension in the alveoli.[8] Additionally, PG serves as a precursor for the synthesis of cardiolipin, a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it is essential for the function of enzymes involved in cellular respiration.[9][10]

Quantitative Data on Phosphatidylglycerol Content and Fatty Acid Composition

The following tables summarize the quantitative data regarding the abundance of PG in various natural sources and the typical fatty acid composition of this phospholipid class. It is important to note that obtaining pure DOPG (18:1/18:1) from these sources would necessitate separation from other PG molecular species.

Table 1: Abundance of Phosphatidylglycerol in Various Natural Sources

| Natural Source | Organism/Tissue | Location | Abundance (% of Total Phospholipids) |

| Bacteria | Escherichia coli | Inner Membrane | 5 - 20%[1][11][12] |

| Plants | Spinach | Thylakoid Membranes | ~10%[3][13] |

| Mammals | Human | Pulmonary Surfactant | < 5%[8] |

| Mammals | Rat | Liver Mitochondria | Minor Component |

Table 2: Representative Fatty Acid Composition of Phosphatidylglycerol from Natural Sources

| Source | Organism | Predominant Fatty Acids | Reference |

| Bacteria | Escherichia coli | Palmitic (16:0), Palmitoleic (16:1), Vaccenic (18:1) | [14][15][16] |

| Plants | Arabidopsis thaliana | Palmitic (16:0), Oleic (18:1), Linoleic (18:2), α-Linolenic (18:3) | [7] |

Extraction and Purification of Phosphatidylglycerol

The extraction of PG from natural sources is typically achieved through total lipid extraction methods, followed by chromatographic separation of the phospholipid classes. Due to the heterogeneity of fatty acid chains in natural PG, a final step of molecular species separation is required to isolate DOPG.

Total Lipid Extraction: Folch and Bligh-Dyer Methods

The most common methods for total lipid extraction are the Folch and Bligh-Dyer procedures. Both rely on a monophasic solvent system of chloroform and methanol to extract lipids from homogenized tissue. The addition of water or a salt solution then induces a phase separation, with the lipids partitioning into the lower chloroform phase.[1][17][18][19][20]

-

Cell Harvesting: Grow the bacterial culture (e.g., E. coli) to the desired optical density. Harvest the cells by centrifugation.

-

Homogenization: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the cell pellet. Homogenize the suspension thoroughly. For Gram-positive bacteria, a pre-treatment step to break the cell wall may be necessary.

-

Phase Separation: Transfer the homogenate to a separation funnel. Add 0.2 volumes of 0.9% NaCl solution. Mix vigorously and allow the phases to separate.

-

Lipid Recovery: Collect the lower chloroform phase, which contains the total lipids.

-

Washing: Wash the chloroform phase with a mixture of methanol/water (1:1, v/v) to remove non-lipid contaminants.

-

Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

-

Thylakoid Isolation: Isolate thylakoid membranes from fresh plant leaves (e.g., spinach) using differential centrifugation.

-

Extraction: To the thylakoid suspension (assumed to be in an aqueous buffer), add chloroform and methanol to achieve a final ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water. Vortex thoroughly for 15 minutes.

-

Phase Separation: Add an equal volume of chloroform and water to the mixture to induce phase separation. Centrifuge at a low speed to clarify the phases.

-

Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Drying: Dry the lipid extract under nitrogen gas.

Separation of Phosphatidylglycerol from Other Lipids

The total lipid extract contains a mixture of various lipid classes. PG can be separated from other phospholipids and neutral lipids using chromatographic techniques.

One-dimensional or two-dimensional TLC on silica gel plates can effectively separate phospholipid classes.[21]

-

1D-TLC Protocol:

-

Spot the total lipid extract onto a silica gel TLC plate.

-

Develop the plate in a solvent system such as chloroform:methanol:acetic acid (65:25:8, v/v/v).

-

Visualize the separated lipids using iodine vapor or a specific phosphate stain.

-

Scrape the band corresponding to PG for further analysis or purification.

-

Normal-phase HPLC using a silica or diol column is a powerful technique for separating phospholipid classes.[22][23]

-

HPLC Protocol Outline:

-

Dissolve the total lipid extract in the mobile phase.

-

Inject the sample onto a silica-based column.

-

Elute the phospholipids using a gradient of solvents, for example, a hexane/isopropanol/water gradient.

-

Monitor the eluent using an evaporative light scattering detector (ELSD) or a UV detector (at low wavelengths).

-

Collect the fraction corresponding to the PG peak.

-

Isolation of DOPG by Reverse-Phase HPLC

To isolate the specific DOPG molecular species from the purified PG fraction, reverse-phase HPLC is employed. This technique separates lipids based on the length and degree of unsaturation of their acyl chains.[6]

-

Reverse-Phase HPLC Protocol Outline:

-

Inject the collected PG fraction onto a C18 reverse-phase column.

-

Elute with a non-aqueous mobile phase, such as a gradient of methanol and acetonitrile.

-

The elution order is dependent on the hydrophobicity of the molecules; PG species with longer and more saturated acyl chains will have longer retention times.

-

Collect the fraction corresponding to the retention time of a DOPG standard.

-

Biosynthesis of Phosphatidylglycerol and Related Lipids

The biosynthetic pathways for PG are well-conserved, with some variations between prokaryotes and eukaryotes.

Prokaryotic (E. coli) Biosynthesis of Phosphatidylglycerol and Cardiolipin

In E. coli, PG is synthesized from phosphatidic acid. It also serves as the precursor for cardiolipin.

Caption: Bacterial biosynthesis of phosphatidylglycerol and cardiolipin in E. coli.

Eukaryotic (Mitochondrial) Biosynthesis of Phosphatidylglycerol and Cardiolipin

In eukaryotes, the synthesis of PG and cardiolipin primarily occurs in the mitochondria.

Caption: Eukaryotic biosynthesis of phosphatidylglycerol and cardiolipin in mitochondria.

Conclusion

While DOPG is readily available through chemical synthesis, an understanding of its natural context within the broader class of phosphatidylglycerols is essential for researchers in lipidomics and drug development. This guide has detailed the primary natural sources of PG in bacteria, plants, and mammals, and has provided a comprehensive overview of the experimental procedures for its extraction and purification. The provided biosynthetic pathways illustrate the metabolic origins of this important phospholipid. The methodologies described herein offer a foundation for the isolation and study of naturally derived phosphatidylglycerols.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane [frontiersin.org]

- 4. chinbullbotany.com [chinbullbotany.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of phospholipids and individual molecular species of phospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylglycerol Composition Is Central to Chilling Damage in the Arabidopsis fab1 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Evaluation of Lipids for the Study of Photosynthetic Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific degradation of phosphatidylglycerol is necessary for proper mitochondrial morphology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acyl phosphatidylglycerol of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Differences in fatty acid composition among phosphatidylethanolamine, phosphatidylglycerol and cardiolipin of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tabaslab.com [tabaslab.com]

- 18. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 19. Lipid extraction by folch method | PPTX [slideshare.net]

- 20. repository.seafdec.org [repository.seafdec.org]

- 21. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

Unveiling the Phases of a Key Biomembrane Component: A Technical Guide to DOPG Lipid Bilayers

For researchers, scientists, and drug development professionals, understanding the phase behavior of lipid bilayers is paramount for advancements in drug delivery, biomembrane modeling, and materials science. This in-depth technical guide focuses on 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a negatively charged phospholipid integral to the composition of many biological membranes.

This document provides a comprehensive overview of the thermotropic phase behavior of DOPG lipid bilayers, detailing its main phase transition, the influence of ionic environments and pH, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams generated using Graphviz.

Core Phase Behavior of DOPG

DOPG, an unsaturated phospholipid with two oleoyl chains, exhibits distinct phase transitions in aqueous dispersions. The primary transition is from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα).

Main Phase Transition (Tm)

The main phase transition temperature (Tm) is a critical parameter that defines the fluidity of the lipid bilayer. For DOPG, this transition occurs at a sub-zero temperature, a consequence of the two cis double bonds in its acyl chains which introduce kinks and disrupt tight packing.

| Parameter | Value | Reference |

| Main Transition Temperature (Tm) | ~ -18 °C | [1][2] |

Due to its low Tm, DOPG exists in a fluid, liquid-crystalline state under most physiological conditions.

Sub-Gel Phase

The formation of a highly ordered sub-gel phase is a known phenomenon for some saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), typically requiring prolonged incubation at low temperatures. However, for DOPG, with its unsaturated acyl chains that hinder the formation of a tightly packed crystalline lattice, the existence of a distinct sub-gel phase is not a commonly reported or prominent feature under standard experimental conditions.

Influence of the Aqueous Environment

The phase behavior of DOPG is highly sensitive to the composition of the surrounding aqueous medium, particularly the presence of ions and the pH. These factors modulate the electrostatic interactions between the negatively charged phosphoglycerol headgroups, thereby influencing the packing and stability of the bilayer.

Effect of Monovalent Cations (Na+)

Sodium ions are common in biological systems and interact with the negatively charged headgroups of DOPG. This interaction screens the electrostatic repulsion between adjacent lipid molecules, which can lead to a slight increase in the main transition temperature.

| Cation | Concentration | Effect on Tm | Reference |

| Na+ | Qualitative | Slight Increase | [Based on behavior of other PG lipids] |

Effect of Divalent Cations (Ca2+)

Divalent cations, such as calcium, have a much more pronounced effect on the phase behavior of DOPG compared to monovalent cations. The binding of Ca2+ to the phosphoglycerol headgroups can lead to the formation of intermolecular bridges, significantly reducing electrostatic repulsion and inducing a more ordered state. This results in a substantial increase in the main transition temperature. At certain concentrations, calcium ions can even induce a transition from a lamellar bilayer to a non-lamellar, inverted hexagonal (HII) phase.

| Cation | Concentration | Effect on Tm | Reference |

| Ca2+ | Qualitative | Significant Increase | [Based on behavior of other PG lipids] |

Note: Direct quantitative data for the shift in DOPG's Tm with varying CaCl2 concentrations is limited. The effect is known to be dramatic, with studies on similar lipids showing a complete abolition of the phase transition within a certain temperature range at millimolar concentrations.

Effect of pH

The charge state of the phosphoglycerol headgroup of DOPG is dependent on the pH of the surrounding medium. At neutral and alkaline pH, the phosphate group is deprotonated and negatively charged. As the pH becomes more acidic, the phosphate group can become protonated, reducing the net negative charge of the headgroup. This reduction in electrostatic repulsion allows for tighter packing of the lipid molecules, leading to an increase in the main transition temperature.

| pH Condition | Effect on Headgroup Charge | Expected Effect on Tm | Reference |

| Acidic (Low pH) | Protonation (Reduced negative charge) | Increase | [Based on behavior of other PG lipids] |

| Neutral/Alkaline (High pH) | Deprotonation (Negative charge) | Lower (relative to acidic pH) | [Based on behavior of other PG lipids] |

Experimental Protocols for Characterization

The phase behavior of DOPG lipid bilayers is primarily investigated using a suite of biophysical techniques. The following sections provide detailed methodologies for the most common experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperature and enthalpy of phase transitions in lipid dispersions.

Methodology:

-

Liposome Preparation:

-

A known amount of DOPG in chloroform is dried into a thin film on the wall of a round-bottom flask using a rotary evaporator.

-

The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with the desired aqueous buffer (e.g., containing specific ion concentrations or at a set pH) by vortexing or gentle agitation above the lipid's Tm.

-

The resulting multilamellar vesicles (MLVs) can be used directly or be subjected to extrusion through polycarbonate membranes of a defined pore size to produce large unilamellar vesicles (LUVs).

-

-

DSC Measurement:

-

A precise volume of the lipid dispersion (typically 1-5 mg/mL lipid concentration) is loaded into a DSC sample pan.

-

An equal volume of the corresponding buffer is loaded into a reference pan.

-

The sample and reference pans are hermetically sealed.

-

The pans are placed in the calorimeter, and the system is equilibrated at a temperature well below the expected transition temperature.

-

The sample is heated at a constant scan rate (e.g., 1-2 °C/min) through the temperature range of interest.

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

X-ray Diffraction

X-ray diffraction provides information on the structural organization of the lipid bilayer, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.

Methodology:

-

Sample Preparation:

-

For oriented samples, a concentrated DOPG solution in an organic solvent is spread onto a solid substrate (e.g., a glass slide) and the solvent is allowed to evaporate slowly. The sample is then hydrated in a controlled humidity chamber.

-

For unoriented samples (powders), a hydrated lipid dispersion is centrifuged to form a pellet.

-

-

X-ray Scattering Measurement:

-

The prepared sample is placed in a temperature-controlled sample holder in the path of a collimated X-ray beam.

-

Small-angle X-ray scattering (SAXS) patterns are collected to determine the lamellar repeat distance. The d-spacing is calculated from the position of the Bragg peaks according to Bragg's law (nλ = 2d sinθ).

-

Wide-angle X-ray scattering (WAXS) patterns are collected to determine the packing of the hydrocarbon chains. A sharp peak around 4.2 Å is indicative of a gel phase with tightly packed chains, while a broad, diffuse peak around 4.5 Å is characteristic of the disordered chains in the liquid-crystalline phase.

-

-

Data Analysis:

-

The phase of the lipid bilayer is identified by the characteristics of the SAXS and WAXS patterns at a given temperature.

-

Changes in the d-spacing and acyl chain packing as a function of temperature are used to monitor phase transitions.

-

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of lipid bilayers supported on a solid substrate, providing nanoscale information on phase separation and domain formation.

Methodology:

-

Supported Lipid Bilayer (SLB) Formation:

-

A freshly cleaved mica substrate is used as the solid support.

-

Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of DOPG are prepared as described for DSC.

-

A droplet of the vesicle suspension is deposited onto the mica surface. The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer on the substrate. The presence of divalent cations (e.g., Ca2+) can facilitate this process.

-

The SLB is gently rinsed with buffer to remove any unfused vesicles.

-

-

AFM Imaging:

-

The SLB is imaged in the appropriate buffer using the AFM in tapping mode or contact mode.

-

A temperature-controlled stage allows for imaging the bilayer at different temperatures.

-

The height difference between different domains can be measured to distinguish between gel and liquid-crystalline phases (the gel phase is typically thicker).

-

-

Data Analysis:

-

AFM images are analyzed to observe the morphology of the bilayer at different temperatures.

-

The formation and evolution of domains as the temperature is changed provide information about the phase transition.

-

Visualizing DOPG Phase Behavior

The following diagrams, generated using the DOT language, illustrate key aspects of DOPG lipid bilayer phase behavior and experimental workflows.

References

An In-depth Technical Guide on the Role of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in Membrane Fluidity and Charge

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DOPG in Membrane Biophysics

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DOPG, is an anionic phospholipid that plays a critical role in the structural and functional properties of biological membranes. Unlike zwitterionic phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), which have a neutral net charge at physiological pH, DOPG possesses a net negative charge. This fundamental difference imparts distinct biophysical characteristics to membranes, significantly influencing their surface charge and fluidity. The headgroup of DOPG consists of a glycerol moiety attached to the phosphate group, which is negatively charged at neutral pH.[1][2][3] This anionic nature is central to its function, mediating interactions with proteins, peptides, and ions at the membrane interface. Understanding the specific contributions of DOPG to membrane fluidity and charge is paramount for research in cell biology, drug delivery system design, and the study of membrane-associated diseases. This guide provides a technical overview of DOPG's role, supported by quantitative data, detailed experimental protocols, and functional diagrams.

The Role of DOPG in Membrane Surface Charge

The most prominent feature of DOPG is its ability to confer a negative surface charge to lipid bilayers. This charge arises from the deprotonation of the phosphate group in its headgroup, resulting in a net charge of -1 per molecule at physiological pH (around 7.4).

Mechanism of Charge Conferral

The structure of the DOPG headgroup, featuring a glycerol bound to a phosphate group, is distinct from the choline group in DOPC.[1][2] This structural difference is the origin of its negative charge, which creates an electrostatic potential on the membrane surface. This negative potential is crucial for the electrostatic attraction of positively charged molecules, such as cationic peptides and specific protein domains (e.g., polybasic regions), and the repulsion of anionic species.[1][4] The magnitude of this surface charge, often quantified by the zeta potential, is directly proportional to the molar fraction of DOPG incorporated into the membrane.

Quantitative Data: Zeta Potential of DOPG-Containing Liposomes

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of colloidal dispersions like liposomes. The incorporation of DOPG systematically imparts a negative zeta potential to liposomes.

| Liposome Composition | Molar Ratio | Medium | Zeta Potential (mV) | Reference(s) |

| DOPG/Cholesterol | 2:1 | PBS | Converges to ~ -5 mV in cMEM | [5] |

| DOPG-DC | Not Specified | PBS | Approx. -55 mV | [6] |

| DOPG-DC | Not Specified | fbsMEM | Approx. -15 mV | [6] |

| DOPG/DOPC | 1:1 | Not Specified | Approx. -50 mV | [7] |

| DOPC (Neutral Control) | 100% | Not Specified | -1.38 mV | [7] |

Note: cMEM (complete cell culture medium), fbsMEM (MEM with fetal bovine serum), PBS (Phosphate-Buffered Saline), DC (DC-Cholesterol). Zeta potential is highly dependent on the ionic strength and pH of the medium.[8] In protein-rich media like those containing serum, protein adsorption can form a "corona" that shields the surface charge, leading to a less negative zeta potential compared to measurements in simple buffers like PBS.[5][6]

Experimental Protocol: Determination of Zeta Potential

The zeta potential of DOPG-containing liposomes is most commonly measured using Electrophoretic Light Scattering (ELS).

Principle: When an electric field is applied across a dispersion of charged particles (liposomes), the particles migrate towards the electrode of opposite charge at a velocity known as the electrophoretic mobility. This mobility is measured using a laser Doppler velocimeter. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

Detailed Methodology:

-

Liposome Preparation: Prepare liposomes with the desired DOPG concentration using a standard method such as thin-film hydration followed by extrusion.[5][9] (See Appendix 5.1 for a detailed protocol).

-

Sample Dilution: Dilute the liposome suspension to a suitable concentration (e.g., 62 µg/mL) in the desired buffer (e.g., 10 mM NaCl, PBS, or cell culture medium).[5] The medium's ionic strength and pH must be precisely controlled and reported, as they significantly affect the measurement.[8]

-

Instrument Setup: Use a commercial zetasizer instrument (e.g., Malvern Zetasizer Nano ZS).[5]

-

Measurement:

-

Load the diluted sample into a specialized capillary cell (e.g., a disposable folded capillary cell).[5]

-

Equilibrate the sample to the desired temperature (e.g., 20°C or 25°C).

-

Apply the electric field and measure the electrophoretic mobility.

-

The instrument's software calculates the zeta potential based on the measured mobility and the dispersant's properties (viscosity and dielectric constant).

-

-

Data Analysis: Perform multiple measurements (e.g., three replicates) for each sample and report the average zeta potential and standard deviation.[5]

Caption: Logical flow from DOPG structure to biological function.

Caption: Experimental workflow for Zeta Potential measurement.

The Role of DOPG in Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer, which affects the rotational and lateral diffusion of lipids and embedded proteins. It is a critical parameter for cellular functions like signal transduction and membrane trafficking.[10] DOPG can influence membrane fluidity by altering lipid packing.

Mechanism of Fluidity Modulation

The introduction of the charged DOPG headgroup can influence the packing of adjacent lipid molecules. Electrostatic repulsion between negatively charged DOPG headgroups can increase the average distance between lipids, potentially leading to a more disordered and fluid membrane state.[11][12] However, this effect can be counteracted by the presence of counterions (like Na⁺) that screen the charges and can lead to closer packing and a thicker, less fluid membrane.[12] Therefore, the net effect of DOPG on fluidity is complex and depends on factors like its concentration, the surrounding ionic environment, and the nature of the other lipids in the bilayer. Studies suggest that DOPG can have effects on membrane fluidity similar to other charged lipids.[11]

Quantitative Data: Membrane Fluidity Measurements

Membrane fluidity is often assessed by measuring the fluorescence anisotropy or the Generalized Polarization (GP) of membrane-intercalating fluorescent probes. A lower anisotropy value or a lower GP value generally corresponds to higher membrane fluidity.

| Technique | Probe | Membrane System | Observation | Reference(s) |

| Differential Scanning Calorimetry (DSC) | N/A | DPPC with DOPG | DOPG showed similar effects to DOTAP, causing a progressive decrease and broadening of the phase transition temperature of DPPC, indicating increased fluidity. | [11] |

| Fluorescence Anisotropy | DPH | Not Specified | Anisotropy is inversely proportional to membrane fluidity. Higher anisotropy means lower fluidity. | [13][14] |

| Laurdan GP | Laurdan | Not Specified | Lower GP values correspond to more disordered, fluid membranes. | [15][16][17] |

Note: Direct quantitative comparisons of fluidity values for DOPG vs. non-DOPG membranes are highly context-dependent (temperature, lipid composition). The data indicates that DOPG actively modulates the physical state of the membrane, generally increasing disorder/fluidity by disrupting the packing of saturated lipids like DPPC.

Experimental Protocol: Fluorescence Anisotropy using DPH

This technique measures the rotational mobility of a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the hydrophobic core of the membrane.[10][13][14]

Principle: DPH is excited with vertically polarized light. In a viscous (less fluid) membrane, the probe's rotation is restricted, and the emitted light remains highly polarized. In a more fluid membrane, the probe rotates more freely, and the emitted light becomes depolarized. The fluorescence anisotropy (r) is calculated from the intensities of the emitted light parallel (I∥) and perpendicular (I⊥) to the excitation light plane. Higher anisotropy (r) corresponds to lower fluidity.[13]

Detailed Methodology:

-

Liposome Preparation: Prepare liposomes with and without DOPG as described previously.

-

Probe Labeling:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran or methanol).

-

Add the DPH stock solution to the liposome suspension (e.g., final DPH concentration of 1-10 µM) while vortexing to ensure even distribution.[14]

-

Incubate the mixture (e.g., for 30-60 minutes at a temperature above the lipid phase transition) in the dark to allow the probe to fully incorporate into the lipid bilayers.[14]

-

-

Measurement:

-

Data Analysis:

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

-

Where G is the "G-factor," an instrument-specific correction factor for the differential transmission of the two polarizations.

-

Compare the anisotropy values of different liposome formulations. A lower 'r' value indicates higher membrane fluidity.

-

Caption: General workflow for fluorescence-based fluidity assays.

Interplay and Biological Consequences

The charge and fluidity of a membrane are not independent properties. The presence of DOPG directly alters the surface electrostatics, which in turn can modulate lipid packing and fluidity. These combined biophysical changes have profound biological consequences, particularly in mediating protein-membrane interactions.

Many signaling proteins, including G protein subunits and other amphitropic proteins, are recruited to the membrane surface through electrostatic interactions with anionic lipids like DOPG.[1][4] For instance, the activation and signaling of certain G protein-coupled receptors (GPCRs) are known to be sensitive to the presence of anionic lipids in the bilayer.[1][3] The negative charge provided by DOPG can create a local environment that facilitates the binding and proper orientation of positively charged domains on these proteins, which is often a prerequisite for their function. The simultaneous modulation of membrane fluidity can further influence the conformational dynamics and lateral mobility of these receptor-protein complexes, thereby fine-tuning the signaling cascade.

Caption: Role of DOPG in GPCR signaling pathway modulation.

Appendix

Detailed Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common and reliable method for producing unilamellar vesicles of a defined size.[9]

-

Lipid Preparation: Dissolve the desired lipids (e.g., an 80:20 molar ratio of DOPC to DOPG) in a suitable organic solvent like chloroform in a round-bottom flask.[9]

-

Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove any residual solvent.[5][9]

-

Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by gentle agitation (e.g., vortexing or incubating at a temperature above the lipid phase transition temperature) for 10-30 minutes. This process results in the formation of multilamellar vesicles (MLVs).[9]

-

Freeze-Thaw Cycles (Optional): To improve encapsulation efficiency and lamellarity, subject the MLV suspension to several (e.g., 5-10) cycles of freezing (in liquid nitrogen) and thawing (in a warm water bath).[5]

-

Extrusion:

-

Assemble a mini-extruder (e.g., Avanti Mini-Extruder) with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9]

-

Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

-

Load the MLV suspension into one of the gas-tight syringes.

-

Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forces them to re-form as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[9]

-

-

Characterization: The resulting liposome suspension should be characterized for size and polydispersity using Dynamic Light Scattering (DLS).

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Spontaneous Formation of DOPG Vesicles in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid widely utilized in the formulation of liposomes and nanocarriers for drug delivery and biomedical research. Its ability to form stable vesicles in aqueous solutions is of paramount importance. While various laboratory techniques are employed to produce DOPG vesicles with specific characteristics, the spontaneous self-assembly of these structures is governed by fundamental thermodynamic principles. This guide provides a comprehensive overview of the spontaneous formation of DOPG vesicles, detailing the underlying mechanisms, influencing factors, and key experimental protocols for their preparation and characterization.

Thermodynamics of Spontaneous Vesicle Formation

The spontaneous formation of vesicles from lipid bilayers in an aqueous environment is a thermodynamically driven process. For charged lipids like DOPG, vesicle structures can represent the stable phase in excess water, particularly at low ionic strength. The process is governed by the balance between the bending energy of the lipid bilayer and the translational entropy of the vesicles in solution. The energy required to curve a bilayer into a closed vesicle can be compensated by this entropy, favoring the formation of vesicles.

A key concept in the self-assembly of amphiphiles is the molecular packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. For vesicle formation to be favorable, this parameter should be between 1/2 and 1.

Critical Vesicle Concentration (CVC)

Similar to the critical micelle concentration (CMC) for detergents, the critical vesicle concentration (CVC) is the concentration of lipid monomers above which vesicle formation occurs. For lipids like DOPG that form bilayers, the CVC is typically very low, in the nanomolar to micromolar range. This low CVC reflects the strong thermodynamic driving force for DOPG molecules to assemble into bilayers to minimize the exposure of their hydrophobic tails to the aqueous environment.

Factors Influencing DOPG Vesicle Formation and Stability

The formation, size, and stability of DOPG vesicles are significantly influenced by several environmental factors:

-

pH: The pH of the aqueous solution affects the charge of the phosphate group in the DOPG headgroup. At neutral and alkaline pH, the phosphate group is deprotonated, resulting in a negative surface charge that promotes electrostatic repulsion between vesicles, contributing to their stability. Changes in pH can alter the zeta potential of the vesicles.

-

Ionic Strength: The ionic strength of the solution, determined by the concentration of salts, plays a crucial role in modulating the electrostatic interactions between DOPG headgroups. At low ionic strength, electrostatic repulsion is strong, favoring the formation of stable, dispersed vesicles. Increasing the ionic strength screens the surface charges, which can lead to vesicle aggregation and affect their size.

-

Temperature: Temperature influences the fluidity of the lipid bilayer. DOPG has a low phase transition temperature (Tm) of -18°C, meaning it exists in a fluid (liquid crystalline) phase at typical experimental temperatures. Temperature can affect the kinetics of vesicle formation and the vesicle size distribution.

Quantitative Data on DOPG Vesicle Properties

The following tables summarize quantitative data on the properties of DOPG vesicles under various conditions, compiled from multiple studies.

| Parameter | Value/Range | Conditions | Reference |

| Critical Vesicle Concentration (CVC) | nM to µM range (estimated) | Aqueous buffer | [1] |

| Phase Transition Temperature (Tm) | -18 °C | [2] |

Table 1: Physicochemical Properties of DOPG

| pH | Zeta Potential (mV) | Vesicle Composition | Ionic Strength | Reference |

| 6.0 | Varies with fatty acid loading | DOPG with ω-3 PUFAs | Diluted PBS | [3] |

| 7.0 | Becomes more negative with fatty acid loading | DOPG with ω-3 PUFAs | Diluted PBS | [3] |

| 7.4 | -32 ± 3 | 100 mol% DMPG (similar to DOPG) | 140 mM | [4] |

| 5.7 | Saturates at lower mol% of charged lipid | DMPG:DMPC mixtures | 0.5 mM | [4] |

| 7.4 | Becomes more negative with increasing DOPG mol% | DOPG:DOPC mixtures | Not specified | [5] |

Table 2: Influence of pH on the Zeta Potential of DOPG-containing Vesicles

| Ionic Strength | Vesicle Size (nm) | Vesicle Composition | Method | Reference |

| Low | Smaller than at high ionic strength | DOPG | Not specified | [6] |

| High | Larger than at low ionic strength | DOPG | Not specified | [6] |

| 150 mM NaCl | Zeta potential agrees with Gouy-Chapman theory | Negatively charged liposomes | Electrophoresis | [7] |

| Low | Deviations from Gouy-Chapman theory | Negatively charged liposomes | Electrophoresis | [7] |

Table 3: Influence of Ionic Strength on DOPG Vesicle Properties

| Temperature (°C) | Observation | Vesicle Composition | Reference |

| Above Tm | Fluid phase | DOPG | [2] |

| 25 | Stable SUVs formed | DOPG | [8] |

| 37 | Incubation temperature for homogenization | DOPC/DOPS/DOPE/DOPG | [5] |

| 60 | Overnight storage to remove chloroform | DOPG/glycyrrhizin | [9] |

Table 4: Influence of Temperature on DOPG Vesicle Preparation and Properties

Experimental Protocols

Detailed methodologies for the preparation and characterization of DOPG vesicles are crucial for reproducible research.

Vesicle Preparation

1. Thin-Film Hydration Followed by Extrusion (for LUVs)

This is the most common method for preparing unilamellar vesicles of a defined size.

-

Materials: DOPG lipid, chloroform, desired aqueous buffer (e.g., PBS, HEPES), rotary evaporator, extruder, polycarbonate membranes of desired pore size (e.g., 100 nm), glass vials.

-

Protocol:

-

Dissolve a known amount of DOPG in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed 11-21 times to ensure a narrow size distribution.

-

The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

-

2. Sonication (for SUVs)

This method uses high-frequency sound waves to break down MLVs into small unilamellar vesicles (SUVs).

-

Materials: DOPG lipid, chloroform, desired aqueous buffer, probe or bath sonicator, glass vials.

-

Protocol:

-

Prepare a thin lipid film as described in the thin-film hydration method.

-

Hydrate the film with the aqueous buffer to form an MLV suspension.

-

Submerge the vial containing the MLV suspension in an ice bath to prevent overheating.

-

Sonicate the suspension using a probe sonicator in short bursts or in a bath sonicator until the milky suspension becomes clear.

-

Centrifuge the SUV suspension to pellet any larger particles or titanium debris (if a probe sonicator was used).

-

The supernatant contains a population of SUVs.

-

3. Reverse-Phase Evaporation

This method can encapsulate a large volume of aqueous solution and is suitable for hydrophilic molecules.

-

Materials: DOPG lipid, organic solvent (e.g., diethyl ether or a chloroform/methanol mixture), desired aqueous buffer, rotary evaporator.

-

Protocol:

-

Dissolve the DOPG lipid in the organic solvent.

-

Add the aqueous buffer to the lipid-solvent mixture.

-

Emulsify the mixture by sonication or vortexing to create a water-in-oil emulsion.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

As the solvent is removed, the system forms a viscous gel and then a liposomal suspension.

-

The resulting vesicles can be further sized by extrusion.

-

4. Electroformation (for GUVs)

This technique is used to generate giant unilamellar vesicles (GUVs), which are useful as model cell membranes.

-

Materials: DOPG lipid, chloroform or chloroform/methanol mixture, ITO-coated glass slides, electroformation chamber, function generator, sucrose or glucose solution.

-

Protocol:

-

Spread a solution of DOPG in an organic solvent onto the conductive side of two ITO-coated glass slides.

-

Thoroughly dry the lipid films under vacuum.

-

Assemble the slides into a chamber with a spacer in between, and fill the chamber with a non-ionic solution like sucrose.

-

Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) to the slides for several hours.

-

The electric field induces the swelling and detachment of the lipid film from the slides, forming GUVs.

-

Vesicle Characterization

1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution and polydispersity index (PDI) of vesicles in suspension.

-

Principle: The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. The rate of these fluctuations is related to the diffusion coefficient of the vesicles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

-

Protocol:

-

Dilute a small aliquot of the vesicle suspension in the appropriate buffer to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Set the measurement parameters (e.g., temperature, scattering angle).

-

Acquire the data and analyze the correlation function to obtain the size distribution and PDI.

-

2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and lamellarity of the vesicles in their hydrated state.

-

Principle: A thin film of the vesicle suspension is rapidly frozen in a cryogen (e.g., liquid ethane) to vitrify the water, preserving the native structure of the vesicles. The frozen sample is then imaged under a transmission electron microscope at cryogenic temperatures.

-

Protocol:

-

Apply a small volume (3-5 µL) of the vesicle suspension to a TEM grid.

-

Blot the excess liquid to create a thin film.

-

Plunge-freeze the grid into a cryogen.

-

Transfer the frozen grid to a cryo-holder and insert it into the TEM.

-

Image the vitrified vesicles at low electron dose to minimize radiation damage.

-

3. Zeta Potential Measurement

This technique measures the surface charge of the vesicles, which is an indicator of their colloidal stability.

-

Principle: An electric field is applied across the vesicle suspension, causing the charged vesicles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

-

Protocol:

-

Dilute the vesicle suspension in the desired buffer.

-

Inject the sample into the measurement cell of the zeta potential analyzer.

-

Apply the electric field and measure the electrophoretic mobility.

-

The instrument's software calculates the zeta potential based on the measured mobility and the properties of the dispersant.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of DOPG vesicles.

Caption: A flowchart illustrating the key steps in the preparation and characterization of DOPG vesicles.

Conclusion

The spontaneous formation of DOPG vesicles in aqueous solutions is a fundamental process driven by the amphipathic nature of the lipid and governed by thermodynamic principles. Understanding the factors that influence this process, such as pH, ionic strength, and temperature, is critical for the rational design and formulation of DOPG-based nanocarriers in drug delivery and other biomedical applications. The experimental protocols detailed in this guide provide a robust framework for the preparation and characterization of DOPG vesicles with desired physicochemical properties, enabling researchers to advance their studies in this important field. The provided workflow diagram offers a clear visual summary of the experimental process, from initial lipid preparation to final characterization.

References

- 1. Environmental pH stress influences cellular secretion and uptake of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic lipid (DOPG) vesicles accumulate in the cell plate region but do not fuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How well can you tailor the charge of lipid vesicles? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Critical Aggregation Concentration of Dioleoylphosphatidylglycerol (DOPG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aggregation behavior of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a widely used anionic phospholipid in drug delivery systems. A key physicochemical parameter of amphiphilic molecules like DOPG is their ability to self-assemble in aqueous solutions. For traditional surfactants that form micelles, this is characterized by the Critical Micelle Concentration (CMC). However, for phospholipids such as DOPG, self-assembly typically results in the formation of bilayers, which then close to form vesicles or liposomes.[1] Therefore, the more appropriate term for DOPG is the Critical Vesicle Concentration (CVC) or Critical Aggregation Concentration (CAC) , which is the concentration at which the formation of these bilayer structures begins. This concentration is generally very low, typically in the nanomolar to micromolar range.[1]

Understanding the CVC of DOPG is crucial for the development of stable and effective liposomal drug formulations. It influences the equilibrium between monomeric lipid molecules and assembled bilayers, which in turn affects drug encapsulation efficiency, liposome stability, and interactions with biological systems.

Quantitative Data on the Critical Aggregation Concentration of Phospholipids